![molecular formula C16H19ClN4O2 B2374673 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1436083-55-4](/img/structure/B2374673.png)
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. It has been widely used in scientific research to study the mechanism of action and physiological effects of adenosine receptors.
Mechanism of Action
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide exerts its effects by binding to and activating the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 receptor leads to a decrease in cAMP levels and an increase in potassium ion conductance, resulting in a range of physiological effects.
Biochemical and physiological effects:
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has been shown to have a range of biochemical and physiological effects, including reducing myocardial ischemia-reperfusion injury, suppressing inflammation, and protecting against neuronal damage. It has also been shown to have antiarrhythmic effects and to modulate the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide is a highly selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the role of adenosine receptors in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of endogenous adenosine signaling. Additionally, 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has a relatively short half-life and may require multiple doses to achieve sustained effects.
Future Directions
There are several future directions for research involving 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide and adenosine receptors. One area of interest is the development of novel therapeutics targeting adenosine receptors for the treatment of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Another area of interest is the development of more selective and potent agonists and antagonists of adenosine receptors, which may provide greater insight into the role of adenosine signaling in health and disease. Finally, further research is needed to elucidate the complex interactions between adenosine receptors and other signaling pathways, which may reveal new targets for drug development.
Synthesis Methods
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with 1-cyanocyclopentanecarboxylic acid, followed by acylation with acetic anhydride and amidation with carbonyldiimidazole. The final product is obtained through crystallization and recrystallization.
Scientific Research Applications
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes. It has been shown to have potent cardioprotective effects, as well as anti-inflammatory and neuroprotective properties. 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has also been used as a tool to study the pharmacology of adenosine receptors and their interaction with other signaling pathways.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-5-3-12(4-6-13)9-19-15(23)20-10-14(22)21-16(11-18)7-1-2-8-16/h3-6H,1-2,7-10H2,(H,21,22)(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWGKDYPCPZLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

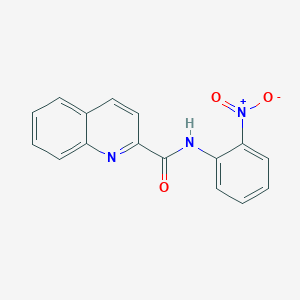
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2374591.png)
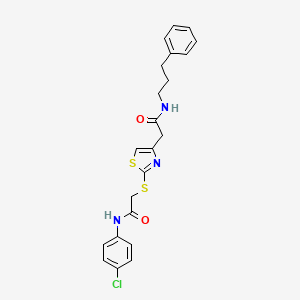
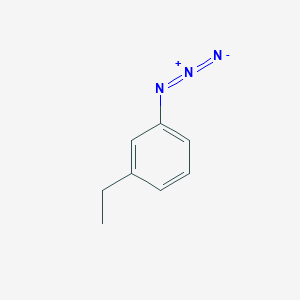
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2374595.png)
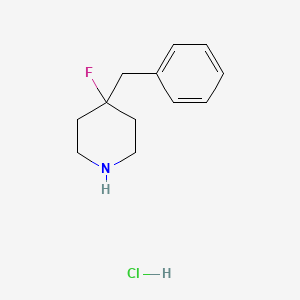

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2374604.png)
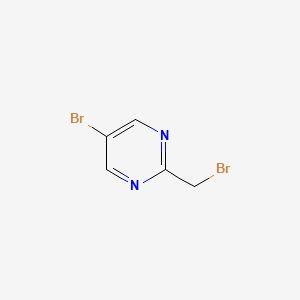

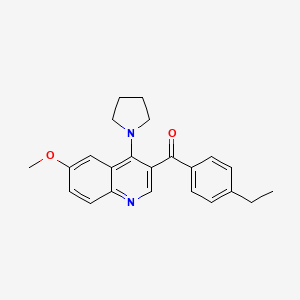

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/no-structure.png)